7-Nitrosancycline Monosulfate

説明

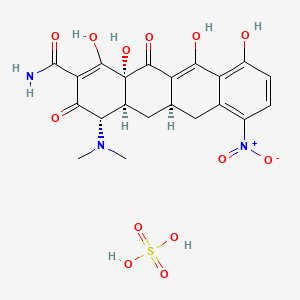

7-Nitrosancycline Monosulfate is a nitroso-substituted derivative of sancycline, a tetracycline-class compound. Its molecular formula is C21H23N3O13S, with a molecular weight of 557.48 g/mol . Structurally, it features a nitroso (-NO) group at the 9-position and a monosulfate group, distinguishing it from parent tetracyclines like minocycline or sancycline.

The compound is categorized as a minocycline impurity, highlighting its relevance in pharmaceutical quality control. Its synthesis and characterization are critical for ensuring the purity of minocycline-based therapeutics, as nitroso derivatives may arise during manufacturing or storage .

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30;1-5(2,3)4/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t7-,9-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOBWVIKAUTBJ-LIRJOIMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858200 | |

| Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5679-01-6 | |

| Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

Nitration: The introduction of a nitro group at the 7th position of the tetracycline molecule. This is usually achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of 7-Nitrosancycline Monosulfate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-scale nitration: Using industrial-grade nitric acid and sulfuric acid.

化学反応の分析

Types of Reactions: 7-Nitrosancycline Monosulfate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 7-amino-tetracycline derivatives.

Substitution: Formation of substituted tetracycline derivatives with different functional groups.

科学的研究の応用

7-Nitrosancycline Monosulfate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other tetracycline derivatives.

Biology: Employed in the study of bacterial resistance mechanisms and protein synthesis.

Medicine: Investigated for its potential antibacterial properties and as a lead compound for developing new antibiotics.

Industry: Utilized in the production of biochemical reagents and as a reference standard in analytical chemistry

作用機序

The mechanism of action of 7-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts bacterial growth and replication, making it effective against certain bacterial strains .

類似化合物との比較

Table 1: Key Properties of 7-Nitrosancycline Monosulfate and Analogous Compounds

*Solubility inferred from functional groups and salt forms.

Mechanistic and Functional Differences

(a) Nitroso Group vs. Parent Tetracyclines

This contrasts with sancycline and minocycline, which lack nitroso substituents and exhibit greater photostability.

(b) Sulfate Group vs. Hydrochloride Salts

The monosulfate group enhances aqueous solubility compared to minocycline hydrochloride, which relies on chloride counterions. Sulfate salts generally exhibit higher thermal stability but may form insoluble complexes with divalent cations (e.g., Ca<sup>2+</sup>) .

(c) Comparison with Other Impurities

4-Epi-minocycline, a common minocycline impurity, differs in stereochemistry at the C4 position, reducing antimicrobial efficacy.

Research Findings and Gaps

- Synthesis Pathways: 7-Nitrosancycline Monosulfate is likely synthesized via nitrosation of sancycline, analogous to 9-nitrosotetracycline production. However, yield optimization and purification protocols remain undocumented in public literature .

- Stability Studies : Preliminary data suggest that sulfate salts of nitroso-tetracyclines degrade faster under alkaline conditions than hydrochloride forms, necessitating controlled storage (pH 4–6, dark conditions) .

- Biological Activity: No studies have directly evaluated 7-Nitrosancycline Monosulfate’s antimicrobial or cytotoxic effects. Its nitroso group may inhibit bacterial growth via ROS generation, but this hypothesis requires validation.

生物活性

7-Nitrosancycline Monosulfate is a derivative of the tetracycline class of antibiotics, known for its significant biological activity, particularly against bacterial infections. Its molecular formula is , and it has a molecular weight of 557.48 g/mol. This compound is notable for its nitro group, which enhances its antibacterial properties and provides a unique mechanism of action compared to other tetracyclines.

The primary mechanism of action for 7-Nitrosancycline Monosulfate involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This interaction inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, effectively halting bacterial growth and replication. The presence of the nitro group increases the compound's binding affinity, making it a potent antibacterial agent.

Antibacterial Properties

7-Nitrosancycline Monosulfate exhibits broad-spectrum antibacterial activity. It has been shown to be effective against various strains of bacteria, including those resistant to other antibiotics. Its efficacy can be attributed to:

- Inhibition of Protein Synthesis: By binding to ribosomal subunits, it disrupts the translation process.

- Resistance Mechanism Studies: It is used in research to understand how bacteria develop resistance to antibiotics, providing insights into new therapeutic strategies.

Comparative Efficacy

A comparative analysis with other tetracyclines reveals that 7-Nitrosancycline Monosulfate has distinct advantages:

| Compound | Mechanism of Action | Efficacy Against Resistant Strains |

|---|---|---|

| 7-Nitrosancycline Monosulfate | Binds 30S ribosomal subunit | High |

| Tetracycline | Similar binding but less potent | Moderate |

| Doxycycline | Higher lipid solubility, broader spectrum | Moderate |

| Minocycline | Enhanced solubility but similar resistance | Low |

Case Study: Antibiotic Resistance

In a recent study published in Antimicrobial Agents and Chemotherapy, researchers investigated the effectiveness of 7-Nitrosancycline Monosulfate against multi-drug resistant Staphylococcus aureus strains. The study found that this compound retained significant antibacterial activity, demonstrating potential as a treatment option for infections caused by resistant bacteria.

Research Findings

- In Vitro Studies: Laboratory tests have shown that 7-Nitrosancycline Monosulfate exhibits lower minimum inhibitory concentrations (MICs) compared to traditional tetracyclines against several gram-positive and gram-negative bacteria.

- Mechanistic Insights: Further research has elucidated that the nitro group not only enhances binding but also may contribute to oxidative stress in bacterial cells, leading to cell death .

- Therapeutic Potential: Ongoing studies are exploring its use in combination therapies to enhance efficacy against resistant pathogens.

Q & A

Q. What analytical techniques are most effective for characterizing the phase purity of 7-Nitrosancycline Monosulfate?

Methodological Answer:

- Use X-ray diffraction (XRD) to identify crystalline phases and detect impurities.

- Energy-dispersive X-ray spectroscopy (EDS) mapping can confirm elemental ratios (e.g., S/Ca, Cl/Ca) to verify stoichiometric consistency .

- Thermogravimetric analysis (TGA) quantifies hydration states or decomposition pathways.

Q. How can researchers optimize synthesis conditions to minimize impurities in 7-Nitrosancycline Monosulfate?

Methodological Answer:

- Control stoichiometric ratios (e.g., sulfate-to-nitrosancycline ratio) and reaction pH (e.g., neutral to mildly alkaline conditions).

- Monitor curing duration and humidity (>90%) to prevent unintended phase transitions (e.g., monosulfate ↔ ettringite) .

- Validate purity via cross-referencing XRD and EDS data with synthetic replicates .

Q. What protocols ensure reproducible preparation of aqueous solutions of 7-Nitrosancycline Monosulfate?

Methodological Answer:

- Standardize dissolution using degassed water to avoid oxidation artifacts.

- Calibrate ion-specific electrodes or conductometric titrations to monitor sulfate release kinetics.

- Document temperature and ionic strength effects on solubility, as demonstrated in monosulfate hydration studies .

Advanced Research Questions

Q. How can contradictions in reported stability data of 7-Nitrosancycline Monosulfate under varying pH be resolved?

Methodological Answer:

- Conduct controlled comparative experiments with buffered solutions (pH 5–12) to isolate degradation pathways.

- Use synchrotron-based X-ray absorption spectroscopy (XAS) to track real-time structural changes.

- Apply kinetic modeling (e.g., Avrami equations) to differentiate thermodynamic vs. kinetic stability, as seen in sulfate phase transformations .

Q. What experimental and computational approaches validate the interaction mechanisms between 7-Nitrosancycline Monosulfate and co-administered therapeutic agents?

Methodological Answer:

- Pair isothermal titration calorimetry (ITC) with molecular dynamics (MD) simulations to quantify binding affinities and ligand displacement effects.

- Perform competitive assays in simulated physiological fluids to assess sulfate-mediated ion exchange, analogous to ettringite-monosulfate equilibria .

- Cross-validate findings with in vitro cell viability assays to contextualize pharmacological relevance.

Q. How can phase-field modeling predict the environmental reactivity of 7-Nitrosancycline Monosulfate in composite materials?

Methodological Answer:

- Integrate expansion factors (ΔV/V) from molar volume changes into phase-field models, as demonstrated in sulfate-attack simulations (e.g., 55% volumetric strain during monosulfate → ettringite conversion) .

- Couple with ab initio calculations to predict anion exchange thresholds (e.g., Cl⁻ ↔ SO₄²⁻ substitution).

- Validate models against accelerated aging tests under controlled humidity and temperature .

Data Contradiction Analysis Framework

Key Methodological Takeaways

- Experimental Design: Prioritize factorial designs to isolate variables (e.g., pH, temperature) impacting sulfate coordination .

- Data Validation: Cross-reference spectroscopic, thermal, and computational data to resolve ambiguities .

- Modeling: Use phase diagrams and kinetic models to extrapolate behavior in untested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。